6-Nitroindazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >24.5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56816. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Indazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

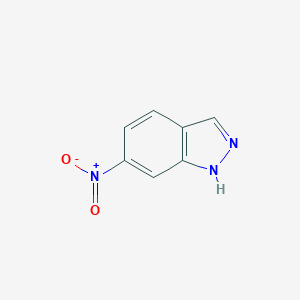

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-10(12)6-2-1-5-4-8-9-7(5)3-6/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZRMRUXSPNQQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884407 | |

| Record name | 1H-Indazole, 6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID8139969 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

7597-18-4 | |

| Record name | 6-Nitroindazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7597-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitroindazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007597184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Nitro-1H-indazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nitro-1H-indazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indazole, 6-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indazole, 6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitroindazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Mechanism of Action of 6-Nitroindazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nitroindazole is a chemical compound recognized primarily for its role as an inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the production of the critical signaling molecule, nitric oxide (NO). This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory effects on NOS isoforms, the molecular basis of this inhibition, and a secondary, NOS-independent mechanism of action. This document synthesizes available quantitative data, outlines relevant experimental methodologies, and provides visual representations of the pertinent biological pathways and experimental workflows to support further research and drug development efforts.

Core Mechanism of Action: Nitric Oxide Synthase Inhibition

The principal mechanism of action of this compound is the inhibition of nitric oxide synthase (NOS). NOS enzymes catalyze the conversion of L-arginine to L-citrulline, producing nitric oxide (NO) in the process. There are three main isoforms of NOS: neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3). This compound has been shown to inhibit these isoforms with varying degrees of potency.

Inhibitory Potency and Selectivity

Quantitative analysis of the inhibitory activity of this compound reveals its effects on different NOS isoforms. The half-maximal inhibitory concentration (IC50) values are a standard measure of inhibitor potency.

| NOS Isoform | Source Organism/Cell Line | IC50 Value (µM) |

| Neuronal NOS (nNOS) | Bovine Brain (Ca2+/Calmodulin-dependent) | 40 |

| Inducible NOS (iNOS) | Murine Macrophages (RAW 264.7) | 56 |

| Endothelial NOS (eNOS) | Bovine Endothelium | Data not available |

Molecular Mechanism of NOS Inhibition

The precise molecular mechanism of this compound's inhibitory action on NOS is believed to involve interaction with the heme-iron complex within the enzyme's active site. This is a common mechanism for many indazole-based NOS inhibitors. For the closely related isomer, 7-Nitroindazole, the mechanism has been characterized as competitive inhibition with respect to both the substrate, L-arginine, and the essential cofactor, tetrahydrobiopterin (B1682763) (BH4). It is plausible that this compound shares a similar dual competitive inhibitory mechanism.

The proposed mechanism involves this compound binding to the active site of NOS, thereby preventing the binding of L-arginine and BH4, both of which are crucial for the synthesis of nitric oxide.

Signaling Pathway of Nitric Oxide Synthase

The following diagram illustrates the general signaling pathway for nitric oxide synthesis, which is the primary target of this compound.

Secondary Mechanism of Action: NOS-Independent Smooth Muscle Relaxation

Interestingly, this compound exhibits a secondary mechanism of action involving the relaxation of smooth muscle that is independent of NOS inhibition.[1] Studies have demonstrated that this compound can induce concentration-dependent relaxation in various smooth muscle tissues, even in the presence of NOS blockade or after the removal of the endothelium.[1]

The precise molecular mechanism underlying this NOS-independent vasodilation is not yet fully elucidated. Potential mechanisms could involve the modulation of ion channels, such as potassium channels, in vascular smooth muscle cells, or interference with cyclic guanosine (B1672433) monophosphate (cGMP) signaling downstream of nitric oxide. Further investigation is required to fully characterize this aspect of this compound's activity.

Experimental Protocols

In Vitro Nitric Oxide Synthase Inhibition Assay (Griess Assay)

This protocol outlines a method to determine the inhibitory effect of this compound on NOS activity by quantifying the production of nitrite (B80452), a stable and quantifiable breakdown product of NO.

Materials:

-

Recombinant nNOS, iNOS, or eNOS

-

L-arginine (substrate)

-

NADPH (cofactor)

-

(6R)-5,6,7,8-tetrahydro-L-biopterin (BH4) (cofactor)

-

Calmodulin and CaCl₂ (for nNOS and eNOS activation)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

-

This compound stock solution (in DMSO)

-

Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite standard solutions

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a serial dilution of this compound in the assay buffer.

-

Prepare a reaction mixture containing L-arginine, NADPH, BH4, and, if applicable, calmodulin and CaCl₂ in the assay buffer.

-

Prepare a sodium nitrite standard curve (0-100 µM) in the assay buffer.

-

-

Assay Setup:

-

To the wells of a 96-well plate, add the serially diluted this compound solutions or vehicle control (DMSO in assay buffer).

-

Add the NOS enzyme to each well.

-

Initiate the reaction by adding the reaction mixture.

-

-

Incubation:

-

Incubate the plate at 37°C for a specified duration (e.g., 30-60 minutes).

-

-

Nitrite Detection:

-

Stop the reaction by adding Griess Reagent Component A to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add Griess Reagent Component B to each well and incubate for another 5-10 minutes at room temperature, protected from light, allowing for color development.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in each well using the sodium nitrite standard curve.

-

Determine the percentage of NOS inhibition for each concentration of this compound and calculate the IC50 value.

-

Experimental Workflow for Determining IC50

The following diagram illustrates a typical workflow for determining the IC50 value of this compound.

Conclusion

This compound primarily functions as a reversible inhibitor of nitric oxide synthase, with demonstrated activity against both nNOS and iNOS. The likely molecular mechanism involves competitive inhibition at the L-arginine and tetrahydrobiopterin binding sites within the enzyme's active site. Additionally, this compound possesses a secondary, NOS-independent vasodilatory effect, the mechanism of which warrants further investigation. The data and protocols presented in this guide provide a foundational resource for researchers and professionals in the fields of pharmacology and drug development to further explore the therapeutic potential of this compound and its derivatives. Future studies should focus on elucidating its inhibitory effect on eNOS to fully characterize its selectivity profile and on unraveling the molecular basis of its NOS-independent smooth muscle relaxation.

References

6-Nitroindazole: A Technical Guide to its Function as a Nitric Oxide Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitroindazole is a heterocyclic organic compound that has garnered significant interest within the scientific community for its role as an inhibitor of nitric oxide synthase (NOS). Nitric oxide (NO) is a ubiquitous signaling molecule involved in a vast array of physiological and pathophysiological processes, including neurotransmission, vasodilation, and the immune response. The production of NO is catalyzed by three distinct isoforms of the NOS enzyme: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). Dysregulation of NO production is implicated in numerous diseases, making NOS isoforms attractive therapeutic targets. This technical guide provides an in-depth overview of this compound as a NOS inhibitor, detailing its inhibitory profile, mechanism of action, relevant experimental protocols, and its impact on cellular signaling pathways.

Quantitative Inhibitory Profile of this compound

The inhibitory potency of this compound against NOS isoforms is a critical parameter for its application in research and drug development. While data for its isomer, 7-nitroindazole, is more abundant, a key study has quantified the inhibitory effect of this compound on the inducible isoform of NOS.

| Inhibitor | NOS Isoform | Enzyme Source | Parameter | Value |

| This compound | iNOS | Murine Macrophages (interferon-gamma/lipopolysaccharide-inducible) | IC50 | 56 µM |

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Mechanism of Action

The primary mechanism by which this compound is proposed to inhibit nitric oxide synthase is through competitive inhibition at the enzyme's active site. This is analogous to the well-characterized mechanism of its isomer, 7-nitroindazole. The inhibitor likely competes with the binding of both the substrate, L-arginine, and the essential cofactor, tetrahydrobiopterin (B1682763) (BH4). By occupying the active site, this compound prevents the conversion of L-arginine to L-citrulline and the concurrent production of nitric oxide.

Experimental Protocols

The evaluation of this compound's inhibitory activity on NOS can be performed using established in vitro enzyme assays. The two most common methods are the Griess assay, which measures nitrite (B80452) (a stable breakdown product of NO), and the citrulline assay, which quantifies the co-product of the NOS reaction.

Experimental Workflow for Determining NOS Inhibition

Caption: A generalized workflow for determining the inhibitory potency of this compound on nitric oxide synthase isoforms.

Detailed Methodology: Griess Assay for Nitrite Quantification

The Griess assay is a colorimetric method for the indirect measurement of nitric oxide production by quantifying nitrite levels.

Materials:

-

Purified NOS enzyme (nNOS, eNOS, or iNOS)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

-

L-arginine

-

NADPH, FAD, FMN, Tetrahydrobiopterin (BH4)

-

Calmodulin and CaCl₂ (for nNOS and eNOS)

-

This compound

-

Griess Reagent:

-

Solution A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in water

-

-

Sodium Nitrite (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in assay buffer.

-

Prepare a reaction mixture containing all necessary cofactors and L-arginine in the assay buffer.

-

Prepare a sodium nitrite standard curve (0-100 µM) in the assay buffer.

-

-

Assay Reaction:

-

To the wells of a 96-well plate, add the serially diluted this compound solutions. Include control wells with vehicle only.

-

Add the purified NOS enzyme to all wells except the blank.

-

Initiate the reaction by adding the reaction mixture to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Nitrite Detection:

-

Add Solution A of the Griess Reagent to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add Solution B of the Griess Reagent to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the nitrite concentration in each well using the sodium nitrite standard curve.

-

Plot the percentage of NOS inhibition versus the logarithm of the this compound concentration to determine the IC50 value.

-

Detailed Methodology: L-Citrulline Assay

This assay measures the co-product of the NOS reaction, L-citrulline, typically using radiolabeled L-arginine.

Materials:

-

Purified NOS enzyme

-

Assay Buffer

-

[³H]-L-arginine

-

NADPH, FAD, FMN, BH4

-

Calmodulin and CaCl₂ (for nNOS and eNOS)

-

This compound

-

Stop Buffer (e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5)

-

Dowex AG 50W-X8 resin (Na⁺ form)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Setup:

-

Similar to the Griess assay, set up reactions in microcentrifuge tubes with varying concentrations of this compound, enzyme, and cofactors.

-

Initiate the reaction by adding a mixture of L-arginine and [³H]-L-arginine.

-

Incubate at 37°C for a defined period.

-

-

Separation of L-Citrulline:

-

Stop the reaction by adding ice-cold Stop Buffer.

-

Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. The positively charged [³H]-L-arginine will bind to the resin, while the neutral [³H]-L-citrulline will flow through.

-

Elute the [³H]-L-citrulline from the column.

-

-

Quantification:

-

Add the eluate to a scintillation vial with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of [³H]-L-citrulline produced in each reaction.

-

Determine the percent inhibition at each concentration of this compound and calculate the IC50 value.

-

Signaling Pathways Affected by this compound

By inhibiting nitric oxide synthase, this compound directly impacts the nitric oxide signaling pathway. The primary downstream effector of NO is soluble guanylate cyclase (sGC).

The Diverse Biological Activities of 6-Nitroindazole Derivatives: A Technical Guide for Researchers

An in-depth exploration of the antiparasitic, anticancer, and enzyme-inhibiting properties of 6-nitroindazole derivatives, complete with quantitative data, detailed experimental protocols, and pathway visualizations to guide future drug discovery and development.

The indazole scaffold is a privileged structure in medicinal chemistry, and the addition of a nitro group at the 6-position gives rise to a class of compounds with a remarkable breadth of biological activities. These this compound derivatives have demonstrated significant potential as therapeutic agents, exhibiting potent antileishmanial, anticancer, and enzyme-inhibitory effects. This technical guide provides a comprehensive overview of these activities, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows to support researchers, scientists, and drug development professionals in this field.

Antiparasitic Activity: A Promising Front Against Leishmaniasis and Chagas Disease

Derivatives of this compound have emerged as potent agents against various protozoan parasites. Their mechanism of action is often attributed to the bioreductive activation of the nitro group by parasitic nitroreductase enzymes, leading to the formation of cytotoxic radical species that damage parasitic cells.

Antileishmanial Activity

Numerous studies have highlighted the efficacy of this compound derivatives against different Leishmania species. The inhibitory potency is often dependent on the specific substitutions on the indazole core.

Table 1: Antileishmanial Activity of 3-chloro-6-nitro-1H-indazole Derivatives [1]

| Compound | Leishmania Species | IC50 (µM) |

| 4 | L. infantum | 5.53 |

| 5 | L. infantum | 4 |

| 7 | L. infantum | 117 |

| 10 | L. infantum | 62 |

| 11 | L. infantum | 6 |

| 11 | L. tropica | 76 |

| 12 | L. infantum | 36.33 |

| 13 | L. infantum | 110 |

| 13 | L. major | 38 |

| 13 | L. tropica | 186 |

IC50: The half maximal inhibitory concentration.

The data indicates that substitutions on the 3-chloro-6-nitro-1H-indazole scaffold significantly influence antileishmanial activity, with some derivatives showing potent and species-specific inhibition.[1]

Trypanocidal Activity

Beyond leishmaniasis, nitroindazole derivatives have shown promise in combating Trypanosoma cruzi, the causative agent of Chagas disease.

Table 2: Trypanocidal Activity of 5-Nitroindazole (B105863) Derivatives against Trypanosoma cruzi [2]

| Compound | Parasite Stage | IC50 (µM) |

| 16 | Epimastigotes | 0.49 |

| 16 | Intracellular amastigotes | 0.41 |

| 24 | Epimastigotes | 5.75 |

| 24 | Intracellular amastigotes | 1.17 |

These compounds, while being 5-nitroindazole derivatives, provide a strong rationale for investigating the potential of this compound analogues in this context.

Anticancer Activity: Targeting Proliferation and Inducing Cell Cycle Arrest

The antiproliferative properties of this compound derivatives have been investigated against a range of cancer cell lines. The mechanism of action often involves the disruption of critical cellular processes, such as cell cycle progression.

Table 3: Antiproliferative Activity of 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole Derivatives [3][4]

| Compound | Cancer Cell Line | IC50 (µM) |

| 11a | NCI-H460 (Lung Carcinoma) | 5-15 |

| 11b | NCI-H460 (Lung Carcinoma) | 5-15 |

| 12a | NCI-H460 (Lung Carcinoma) | 5-15 |

| 12b | NCI-H460 (Lung Carcinoma) | 5-15 |

Research has shown that certain 6-substituted aminoindazole derivatives, derived from 6-nitroindazoles, can induce cell cycle arrest at the G2/M phase in human colorectal cancer cells (HCT116), highlighting a potential mechanism for their anticancer effects.[5]

Caption: Proposed mechanism of anticancer activity for certain this compound derivatives.

Antibacterial Activity

Certain 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have also been evaluated for their antibacterial properties, with some showing activity against Neisseria gonorrhoeae.

Table 4: Antibacterial Activity of 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole Derivatives [3]

| Compound | Bacterium | MIC (µg/mL) |

| 12a | N. gonorrhoeae | 250 |

| 13b | N. gonorrhoeae | 62.5 |

MIC: Minimum Inhibitory Concentration.

Enzyme Inhibition: Targeting Nitric Oxide Synthase

A significant area of research for nitroindazole derivatives has been their ability to inhibit nitric oxide synthase (NOS), an enzyme involved in the production of the signaling molecule nitric oxide (NO). Notably, 7-nitroindazole (B13768) is a well-characterized selective inhibitor of neuronal NOS (nNOS). While much of the literature focuses on the 7-nitro isomer, this compound has also been shown to be a potent inhibitor of NOS and can induce smooth muscle relaxation, though this effect may be independent of NOS inhibition in some tissues.[6][7]

References

- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2 H-Benzo[ g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09112J [pubs.rsc.org]

- 6. Nitric oxide synthase inhibitors 7- and this compound relax smooth muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 6-Nitroindazole Structural Analogs as Nitric Oxide Synthase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a significant pharmacophore in medicinal chemistry, with its derivatives showing a wide range of biological activities. The addition of a nitro group to this scaffold, creating nitroindazoles, profoundly influences the molecule's electronic and biological properties. 6-Nitroindazole and its structural analogs have garnered substantial interest as potent inhibitors of nitric oxide synthases (NOS), the enzymes responsible for producing nitric oxide (NO). NO is a critical signaling molecule involved in various physiological processes, including neurotransmission, vasodilation, and immune responses. However, its overproduction by NOS is implicated in numerous pathological conditions, such as neurodegenerative diseases, inflammation, and septic shock.

This technical guide provides a comprehensive overview of this compound and its analogs, focusing on their mechanism of action, structure-activity relationships (SAR), quantitative inhibitory data, and the experimental protocols used for their evaluation.

Mechanism of Action: Nitric Oxide Synthase Inhibition

This compound and its analogs primarily exert their effects by inhibiting the activity of the three main NOS isoforms:

-

Neuronal NOS (nNOS or NOS-1): Found in nervous tissue, its over-activation is linked to neurotoxicity.

-

Endothelial NOS (eNOS or NOS-3): Primarily in blood vessels, crucial for regulating blood pressure.

-

Inducible NOS (iNOS or NOS-2): Expressed by immune cells during inflammation; produces large, cytotoxic amounts of NO.

These compounds typically act as competitive inhibitors, binding to the enzyme's active site. For instance, 7-Nitroindazole (B13768) (a well-studied analog) competes with both the substrate L-arginine and the essential cofactor tetrahydrobiopterin (B1682763) (H4B).[1] The selectivity of these analogs for different NOS isoforms is a key aspect of their therapeutic potential, as isoform-specific inhibition can minimize off-target effects. For example, selective nNOS inhibitors are sought for neuroprotective applications without causing the hypertensive effects associated with eNOS inhibition.[2][3]

Signaling Pathway of Nitric Oxide

The following diagram illustrates the canonical nitric oxide signaling pathway that is targeted by this compound and its analogs.

Structure-Activity Relationships (SAR)

The biological activity and isoform selectivity of nitroindazole analogs are highly dependent on the substitution pattern on the indazole ring.[4]

-

Position of the Nitro Group: The location of the nitro group is a critical determinant of activity. 7-nitroindazole is a well-established and relatively selective inhibitor of nNOS.[4][5][6] In contrast, 5- and this compound derivatives have often been explored for antimicrobial and antiparasitic activities.[4]

-

Substitution at Position 1: Alkylation or introduction of other functional groups at the N1 position can modulate potency and pharmacokinetic properties. Syntheses often involve the alkylation of the 6-nitro-1H-indazole core.[7]

-

Substitution at Position 3: Introducing substituents at the C3 position can significantly enhance inhibitory effects. For example, adding a bromine atom at the C3 position of a 7-nitroindazole analog was found to increase its inhibitory potency tenfold.[8]

Derivatives of this compound have been synthesized to create a variety of compounds, including isoxazolines, 1,2,3-triazoles, and thiazolidinones, in efforts to explore their therapeutic potential against various diseases, including leishmaniasis and cancer.[9][10][11]

Quantitative Data: NOS Inhibition

The inhibitory potency of this compound analogs is typically quantified by their IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

| Compound | Target | IC50 (µM) | Comments |

| 7-Nitroindazole | nNOS (mouse cerebellum) | 0.47 | Exhibits anti-nociceptive activity in mice without affecting mean arterial pressure, indicating selectivity for the neuronal isoform.[3] |

| Various 3-chloro-6-nitro-1H-indazole derivatives | Leishmania infantum | 4 - 117 | A series of derivatives showed strong to moderate antileishmanial activity against L. infantum.[9] |

| Various 6-nitro-benzo[g]indazole derivatives | NCI-H460 (Lung Carcinoma) | 5 - 15 | Certain nitro-based analogs demonstrated significant antiproliferative activity against this cancer cell line.[10] |

Experimental Protocols

The evaluation of this compound analogs as NOS inhibitors typically involves measuring the products of the NOS-catalyzed reaction. The most common methods are the L-citrulline conversion assay and the Griess assay, which measures nitrite (B80452), a stable breakdown product of NO.

Protocol: NOS Inhibition Assay (Colorimetric)

This protocol is adapted from common commercially available NOS activity assay kits and relies on the Griess reaction to quantify nitrite production.[12]

Materials:

-

Purified NOS enzyme (e.g., recombinant human nNOS, eNOS, or iNOS)

-

NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

L-Arginine (substrate)

-

NADPH, H4B, FAD, FMN, Calmodulin (cofactors)

-

Test Inhibitor (this compound analog)

-

Griess Reagent 1 (e.g., sulfanilamide (B372717) in acid)

-

Griess Reagent 2 (e.g., N-(1-naphthyl)ethylenediamine in acid)

-

Sodium Nitrite (for standard curve)

-

96-well microplate

-

Microplate reader (540 nm)

Procedure:

-

Prepare Nitrite Standard Curve: Create a series of dilutions of sodium nitrite (e.g., 0-100 µM) in NOS Assay Buffer.

-

Prepare Reaction Mix: Make a master mix containing L-arginine and all necessary cofactors in the NOS Assay Buffer.

-

Plate Setup:

-

Blank: Add NOS Assay Buffer.

-

Standards: Add each nitrite standard dilution.

-

No Inhibitor Control (100% Activity): Add Reaction Mix and vehicle (solvent for the inhibitor).

-

Test Samples: Add Reaction Mix and the desired concentrations of the this compound analog.

-

-

Initiate Reaction: Add the purified NOS enzyme solution to all wells except the Blank and Standards.

-

Incubation: Mix gently and incubate the plate at 37°C for 30-60 minutes.

-

Griess Reaction:

-

Add 50 µL of Griess Reagent 1 to all wells. Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent 2 to all wells. Incubate for another 5-10 minutes. A purple/magenta color will develop.

-

-

Measurement: Read the absorbance of the plate at 540 nm.

-

Analysis: Subtract the blank reading, plot the nitrite standard curve, and determine the nitrite concentration in each sample. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value from a dose-response curve.

Protocol: Griess Assay for Nitrite in Biological Samples

This protocol provides a general framework for measuring nitrite in samples like cell culture supernatant.[13][14][15]

Procedure:

-

Sample Preparation:

-

Cell Culture Supernatant: Collect supernatant from cell cultures. If the medium contains phenol (B47542) red, use a phenol red-free medium for better results.[13]

-

Serum/Plasma: Deproteinize samples using a spin filter (e.g., 10 kDa cutoff) by centrifuging at 10,000 x g for 10 minutes at 4°C.[15]

-

-

Standard Curve: Prepare a sodium nitrite standard curve as described in Protocol 5.1.

-

Assay:

-

Pipette 50-100 µL of standards and samples into a 96-well plate.

-

Add 50 µL of Griess Reagent 1 (Sulfanilamide solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent 2 (NED solution) to each well and incubate for 5-10 minutes.

-

-

Measurement: Read absorbance at 540 nm.

-

Calculation: Determine nitrite concentration in the samples by comparing their absorbance to the standard curve.

Conclusion

This compound and its structural analogs represent a versatile class of compounds with significant potential as inhibitors of nitric oxide synthase. Their value lies in the tunability of their structure to achieve desired potency and selectivity against different NOS isoforms. This makes them valuable tools for basic research into the roles of nitric oxide in physiology and disease, as well as promising lead compounds for the development of new therapeutics for a range of conditions, including neurodegenerative disorders, inflammation, and certain cancers. The experimental protocols detailed herein provide a robust framework for the continued evaluation and optimization of these important molecules.

References

- 1. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. On the selectivity of 7-nitroindazole as an inhibitor of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. bowdish.ca [bowdish.ca]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. assaygenie.com [assaygenie.com]

6-Nitroindazole: A Comprehensive Technical Guide to its Discovery, Synthesis, and Applications

Abstract

This technical guide provides an in-depth overview of 6-nitroindazole, a key heterocyclic compound in medicinal chemistry. It covers the historical context of its synthesis, detailed experimental protocols for its preparation, and a thorough examination of its physicochemical and spectroscopic properties. Furthermore, this document explores the significant role of the this compound scaffold in the development of therapeutic agents, particularly as kinase inhibitors and antiprotozoal compounds. The underlying mechanisms of action, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the trypanothione (B104310) reductase system in Leishmania, are discussed and visually represented. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] Among these, this compound serves as a crucial intermediate and a foundational scaffold for the synthesis of a wide array of biologically active molecules.[2] Its structural features, particularly the presence of a nitro group on the indazole core, provide a handle for further chemical modifications, making it a versatile building block in drug discovery. This guide aims to consolidate the current knowledge on this compound, from its synthesis to its biological significance.

Discovery and Synthesis

While the precise first synthesis of this compound is not easily traced in modern literature, a key development in its efficient preparation was documented in a 1976 patent. This method involves the diazotization of 2-methyl-5-nitroaniline (B49896) followed by an intramolecular cyclization, a process that has become a cornerstone for the synthesis of various substituted indazoles.[3]

Primary Synthetic Route: Diazotization and Cyclization

The most widely recognized and high-yielding method for the synthesis of this compound is the diazotization of 2-methyl-5-nitroaniline in the presence of an acid, followed by intramolecular cyclization.[3][4]

Reaction Scheme:

Experimental Protocol:

A detailed procedure, adapted from analogous syntheses of nitroindazoles, is as follows[5]:

-

Dissolution: Dissolve 2-methyl-5-nitroaniline (1.0 equivalent) in glacial acetic acid.

-

Diazotization: Cool the solution to 0-5 °C in an ice bath. While maintaining the temperature, add a solution of sodium nitrite (B80452) (1.0-1.2 equivalents) in water dropwise.

-

Cyclization: After the addition of sodium nitrite is complete, allow the reaction mixture to stir at room temperature for several hours to days, monitoring the reaction progress by thin-layer chromatography (TLC).[5]

-

Work-up: Upon completion, pour the reaction mixture into ice water to precipitate the crude product.

-

Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry. The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or methanol.[5]

A reported yield for this conversion is as high as 96.1%, with a purity of 97.8%.[3][6]

Alternative Synthetic Approaches

Other synthetic strategies for the indazole core include the intramolecular cyclization of arylhydrazones and the reaction of activated halobenzenes with hydrazine.[7] However, the diazotization of substituted o-toluidines remains a preferred method due to the availability of starting materials and often high yields.[7]

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physical, chemical, and spectroscopic properties of this compound is essential for its application in synthesis and drug design.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅N₃O₂ | [8] |

| Molecular Weight | 163.13 g/mol | [8] |

| Melting Point | 180-182 °C | [9][10] |

| Appearance | White to light yellow powder | [10] |

| Solubility | Sparingly soluble in water | [11] |

| pKa | Data not readily available | [11] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

| Spectroscopy | Key Features | Reference |

| ¹H NMR | Signals corresponding to the aromatic protons on the indazole ring. The N-H proton typically appears as a broad singlet at a downfield chemical shift. | [12][13] |

| ¹³C NMR | Resonances in the aromatic region (109-141 ppm) for the carbon atoms of the indazole ring. | [13][14] |

| IR Spectroscopy | Characteristic N-H stretching vibration (broad band, 3150-3000 cm⁻¹), aromatic C-H stretching (>3000 cm⁻¹), and C=C/C=N stretching (1620-1450 cm⁻¹). | [14][15] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of this compound. | [8] |

Applications in Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry, serving as the foundation for compounds targeting a range of diseases.

Kinase Inhibitors and the JAK-STAT Pathway

Derivatives of indazole have been developed as potent inhibitors of Janus kinases (JAKs), which are key enzymes in the JAK-STAT signaling pathway.[16] This pathway is crucial for transducing signals from cytokines and growth factors, and its dysregulation is implicated in inflammatory diseases and cancers.[17][18]

The general mechanism of the JAK-STAT pathway involves the binding of a cytokine to its receptor, leading to the activation of associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[19] Indazole-based inhibitors can interfere with this process by blocking the ATP-binding site of JAKs, thereby preventing the phosphorylation cascade.

Antileishmanial Agents and Trypanothione Reductase

Derivatives of this compound have shown promise as antileishmanial agents.[20] A key target for these compounds is trypanothione reductase (TR), an enzyme essential for the redox homeostasis of Leishmania parasites.[21] TR is responsible for reducing trypanothione disulfide to its active dithiol form, which is crucial for defending the parasite against oxidative stress.[22] As this enzyme is absent in humans, it represents an attractive target for selective drug development.[23]

The catalytic cycle of trypanothione reductase involves the transfer of electrons from NADPH to the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor, and then to a redox-active disulfide bridge in the enzyme. This reduced enzyme then catalyzes the reduction of trypanothione disulfide. Nitroindazole-based inhibitors can disrupt this process by binding to the enzyme, often at or near the trypanothione or NADPH binding sites, thereby inhibiting its function and leading to parasite death due to oxidative damage.[24][25]

Conclusion

This compound is a heterocyclic compound of significant importance in the field of medicinal chemistry. Its efficient synthesis, coupled with its versatile chemical nature, has established it as a valuable scaffold for the development of novel therapeutic agents. The exploration of its derivatives as kinase inhibitors and antiprotozoal agents highlights the potential of this core structure in addressing a range of diseases. Future research will likely continue to uncover new applications and more potent derivatives of this compound, further solidifying its role in drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 7597-18-4 | Benchchem [benchchem.com]

- 3. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | C7H5N3O2 | CID 24239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. chemimpex.com [chemimpex.com]

- 11. benchchem.com [benchchem.com]

- 12. This compound(7597-18-4) 1H NMR spectrum [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. onclive.com [onclive.com]

- 19. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 20. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Trypanothione Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Identification and binding mode of a novel Leishmania Trypanothione reductase inhibitor from high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Inhibition of Leishmania infantum trypanothione reductase by diaryl sulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

6-Nitroindazole: A Core Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole nucleus, a bicyclic heteroaromatic system, is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with a wide array of pharmacological activities.[1][2] Among its derivatives, 6-nitroindazole has emerged as a critical starting material and a key pharmacophore in the development of novel therapeutic agents.[1] Its unique electronic and structural features, largely influenced by the nitro group at the 6-position, make it a versatile scaffold for designing enzyme inhibitors and other bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, key biological activities, and therapeutic potential of this compound and its derivatives, with a focus on its roles as a nitric oxide synthase (NOS) and indoleamine 2,3-dioxygenase (IDO1) inhibitor.

Physicochemical Properties of this compound

This compound is a pale yellow to orange crystalline solid with the molecular formula C₇H₅N₃O₂ and a molecular weight of 163.13 g/mol .[3][4] Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅N₃O₂ | [4][5] |

| Molecular Weight | 163.13 g/mol | [4][5] |

| CAS Number | 7597-18-4 | [3][5] |

| Appearance | White to light yellow powder | [3] |

| Melting Point | 180-182 °C | [3] |

| Solubility | >24.5 µg/mL at pH 7.4 | [4] |

| IUPAC Name | 6-nitro-1H-indazole | [4] |

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its subsequent derivatization are pivotal for exploring its therapeutic potential. Several synthetic routes have been established, with the cyclization of 5-nitroaniline derivatives being a common and high-yielding approach.[1]

General Synthesis of this compound

A prevalent method involves the diazotization of 2-methyl-5-nitroaniline (B49896) followed by cyclization.[5]

Experimental Protocol: Synthesis of this compound from 2-Methyl-5-nitroaniline [5]

-

Diazotization: 2-methyl-5-nitroaniline is treated with a diazotizing agent, such as tert-butyl nitrite, in an acidic medium like glacial acetic acid. The reaction is typically carried out at a controlled temperature of 0–5°C to manage exothermicity and prevent the degradation of the diazonium intermediate.[1]

-

Cyclization: The resulting diazonium salt undergoes spontaneous intramolecular cyclization to form the indazole ring.

-

Work-up and Purification: The reaction mixture is then processed to isolate the this compound product. This may involve quenching the reaction, extraction with an organic solvent, and purification by column chromatography or recrystallization. A reported yield for this method is as high as 96.1%.[5]

Synthesis of this compound Derivatives

The this compound core can be readily modified to generate a library of derivatives with diverse biological activities. Key functionalization strategies include alkylation at the N1 and N2 positions of the indazole ring and reduction of the nitro group to an amine.[1][6]

Experimental Protocol: N-Alkylation of this compound [6]

-

Reaction Setup: To a solution of a this compound derivative in dry dimethylformamide (DMF), add an excess of potassium carbonate.

-

Alkylation: Add the alkylating agent (e.g., iodomethane, 2.0 equivalents) to the mixture.

-

Heating: Stir the reaction mixture at 60°C for 4 hours.

-

Quenching and Extraction: Quench the reaction with water and extract the product with ethyl acetate (B1210297) (3 times).

-

Purification: Combine the organic layers, wash with water and brine, concentrate under reduced pressure, and purify by silica (B1680970) gel column chromatography to separate the N1 and N2 isomers.

Experimental Protocol: Reduction of the Nitro Group [6]

-

Catalyst Addition: A solution of the this compound derivative in a suitable solvent (e.g., methanol (B129727) or ethanol) is placed in a hydrogenation vessel containing a catalytic amount of palladium on carbon (Pd/C).

-

Hydrogenation: The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC).

-

Filtration and Concentration: The reaction mixture is filtered through Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the corresponding 6-aminoindazole derivative.

Synthesis Workflow

Caption: General synthetic workflow for this compound and its key derivatives.

Role as a Nitric Oxide Synthase (NOS) Inhibitor

This compound is recognized for its ability to inhibit nitric oxide synthase (NOS) enzymes, which are responsible for the production of nitric oxide (NO), a crucial signaling molecule in various physiological processes including neurotransmission, vasodilation, and immune responses.[1][3] While it is a weaker inhibitor compared to its isomer, 7-nitroindazole, it still serves as a valuable chemical tool for studying the physiological roles of NO.[1] It is important to note that some studies have shown that this compound can also induce endothelium- and NOS-independent relaxation of smooth muscle in vitro.[7]

Signaling Pathway of NOS Inhibition

Caption: Inhibition of nitric oxide synthesis by this compound.

Role as a Scaffold for Indoleamine 2,3-dioxygenase (IDO1) Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catabolizes the essential amino acid L-tryptophan, playing a critical role in immune suppression.[6][8] Overexpression of IDO1 in cancer cells helps them evade the immune system.[8] Consequently, IDO1 has become a significant target for cancer immunotherapy. The indazole scaffold, being a bioisostere of the indole (B1671886) ring of tryptophan, is an excellent starting point for designing IDO1 inhibitors.[6]

Derivatives of 6-aminoindazole have been synthesized and evaluated for their IDO1 inhibitory activity and cytotoxic effects on cancer cell lines.[6]

IDO1 Inhibition and Anticancer Activity

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) | HCT116 (human colorectal cancer) | 0.4 ± 0.3 | [6] |

| N-aromatic substituted 6-aminoindazoles (29, 30, 34, 36, 37) | A549 (lung cancer), SNU-638 (gastric cancer) | 0.7 - 10 | [6] |

One notable derivative, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, demonstrated potent anti-proliferative activity in human colorectal cancer cells (HCT116) with an IC₅₀ value of 0.4 µM.[6] This compound was also shown to suppress IDO1 protein expression and induce G2/M cell cycle arrest in HCT116 cells.[1]

IDO1 Signaling Pathway in Cancer

Caption: Inhibition of the IDO1 pathway by 6-aminoindazole derivatives.

Anticancer and Antileishmanial Activities of this compound Derivatives

Beyond IDO1 inhibition, derivatives of this compound have been investigated for a broader range of anticancer and antimicrobial activities.[9][10]

Antiproliferative Activity

New 6-nitro and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[10] The 6-nitro derivatives, in particular, showed promising activity against the NCI-H460 lung carcinoma cell line, with IC₅₀ values in the low micromolar range.[10]

| Compound Class | Cell Line | IC₅₀ Range (µM) | Reference |

| 6-Nitro-benzo[g]indazoles (11a, 11b, 12a, 12b) | NCI-H460 (lung carcinoma) | 5 - 15 | [10] |

Antileishmanial Activity

Derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and tested for their activity against different species of Leishmania.[2] These compounds were synthesized via 1,3-dipolar cycloaddition reactions to create hybrid molecules containing both the this compound core and other heterocyclic systems like isoxazoline, 1,2,3-triazole, or isoxazole.[2] Several of these derivatives exhibited moderate to strong activity against Leishmania infantum.[2]

Conclusion and Future Perspectives

This compound has proven to be a remarkably versatile scaffold in medicinal chemistry. Its utility extends from a well-established nitric oxide synthase inhibitor to a foundational structure for the development of potent IDO1 inhibitors for cancer immunotherapy. The synthetic tractability of the this compound core allows for extensive chemical modifications, leading to a diverse range of derivatives with promising activities against cancer and infectious diseases like leishmaniasis.

Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound-based compounds to enhance their therapeutic efficacy and safety profiles. The continued exploration of this privileged scaffold holds significant promise for the discovery of novel drug candidates to address unmet medical needs.

References

- 1. This compound | 7597-18-4 | Benchchem [benchchem.com]

- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C7H5N3O2 | CID 24239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09112J [pubs.rsc.org]

- 7. Nitric oxide synthase inhibitors 7- and this compound relax smooth muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Molecular Modeling Studies of N′-Hydroxyindazolecarboximidamides as Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential: A Technical Guide to the Antiparasitic Properties of 6-Nitroindazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 6-nitroindazole have emerged as a promising class of compounds in the search for novel antiparasitic agents. This technical guide provides a comprehensive overview of the current state of research into the antiparasitic properties of these compounds, with a particular focus on their activity against kinetoplastid parasites such as Leishmania and Trypanosoma cruzi. This document details their mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes complex biological pathways and workflows to facilitate further research and development in this critical area of medicinal chemistry.

Introduction

Parasitic diseases continue to pose a significant global health burden, affecting millions of people, particularly in tropical and subtropical regions. The limitations of current therapies, including toxicity and emerging drug resistance, necessitate the urgent development of new and effective antiparasitic drugs. Nitroaromatic compounds have long been a cornerstone of antiparasitic chemotherapy, and within this broad class, this compound derivatives are gaining attention for their potent and selective activity. This guide serves as a technical resource for professionals engaged in the discovery and development of novel antiparasitic therapeutics, offering a detailed examination of the chemistry, biology, and experimental evaluation of this compound compounds.

Mechanism of Action: Bioreductive Activation and Oxidative Stress

The primary mechanism of antiparasitic action for this compound compounds is believed to be bioreductive activation, a process that is selective for the parasite over the mammalian host.[1][2] This selectivity is attributed to the presence of specific nitroreductases (NTRs) in parasites, which are absent or have significantly different activities in mammalian cells.[3]

The process begins with the enzymatic reduction of the nitro group on the indazole ring by a parasite-specific Type I nitroreductase.[1][3][4] This is an oxygen-insensitive reaction that involves a series of two-electron reductions, leading to the formation of highly reactive nitroso and hydroxylamine (B1172632) intermediates.[1][3] These reactive metabolites can directly damage cellular macromolecules.

Furthermore, under aerobic conditions, the nitro anion radical can be re-oxidized by molecular oxygen, creating a futile redox cycle that generates superoxide (B77818) anions (O₂⁻).[2] The subsequent cascade of reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH), induces a state of severe oxidative stress within the parasite.[2][5] Parasites, particularly kinetoplastids, have a limited capacity to neutralize this oxidative onslaught, leading to damage of DNA, proteins, and lipids, and ultimately, parasite death.[2][5]

Bioreductive activation of this compound compounds.

Quantitative Data: In Vitro Antiparasitic Activity

The following tables summarize the in vitro activity of various this compound derivatives against different parasite species. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a compound in inhibiting parasite growth.

Table 1: Antileishmanial Activity of 3-chloro-6-nitro-1H-indazole Derivatives [6]

| Compound ID | Leishmania infantum IC₅₀ (µM) | Leishmania major IC₅₀ (µM) | Leishmania tropica IC₅₀ (µM) |

| 4 | 5.53 | >200 | >200 |

| 5 | 4 | >200 | >200 |

| 7 | 117 | >200 | >200 |

| 10 | 62 | >200 | >200 |

| 11 | 6 | >200 | 76 |

| 12 | 36.33 | >200 | >200 |

| 13 | 110 | 38 | 186 |

| Glucantime | >200 | >200 | >200 |

Table 2: Antileishmanial Activity of Indazole-Pyrone Hybrids

| Compound ID | Leishmania donovani (Axenic Amastigotes) IC₅₀ (µM) | Leishmania donovani (Intramacrophage Amastigotes) IC₅₀ (µM) |

| 6f | 2.48 ± 1.02 | 2.25 ± 1.89 |

Note: Data for 6f is presented as mean ± standard deviation.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of antiparasitic compounds. The following sections provide methodologies for key in vitro and in vivo assays.

In Vitro Leishmania Promastigote Susceptibility Assay

This assay determines the direct effect of the compounds on the extracellular, motile form of the parasite.

Materials:

-

Leishmania species (e.g., L. infantum, L. major) promastigotes in logarithmic growth phase.

-

Complete culture medium (e.g., M199 or RPMI 1640) supplemented with fetal bovine serum (FBS), penicillin/streptomycin, and other necessary nutrients.

-

This compound compounds dissolved in dimethyl sulfoxide (B87167) (DMSO).

-

96-well microtiter plates.

-

Resazurin (B115843) solution.

-

Plate reader (fluorometer or spectrophotometer).

Procedure:

-

Harvest log-phase promastigotes and adjust the concentration to 1 x 10⁶ parasites/mL in fresh culture medium.

-

Prepare serial dilutions of the this compound compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

-

Add 100 µL of the parasite suspension to each well of a 96-well plate.

-

Add 100 µL of the compound dilutions to the respective wells. Include wells with parasites and medium only (negative control) and a reference drug (e.g., Amphotericin B).

-

Incubate the plates at the appropriate temperature (e.g., 26°C) for 72 hours.

-

Add 20 µL of resazurin solution to each well and incubate for another 4-24 hours.

-

Measure the fluorescence or absorbance using a plate reader.

-

Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the compound concentration using a suitable software.

In Vitro Leishmania Intracellular Amastigote Assay

This assay evaluates the efficacy of the compounds against the clinically relevant intracellular form of the parasite.

Materials:

-

Peritoneal macrophages from mice (e.g., BALB/c) or a macrophage-like cell line (e.g., J774).

-

Stationary-phase Leishmania promastigotes.

-

Complete culture medium for macrophages (e.g., RPMI 1640 with FBS).

-

This compound compounds.

-

Giemsa stain.

-

Microscope.

Procedure:

-

Seed macrophages in 96-well plates or on coverslips in 24-well plates and allow them to adhere overnight.

-

Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.

-

Incubate for 4-24 hours to allow for phagocytosis.

-

Wash the cells to remove non-phagocytosed promastigotes.

-

Add fresh medium containing serial dilutions of the this compound compounds.

-

Incubate for an additional 72 hours.

-

Fix the cells with methanol (B129727) and stain with Giemsa.

-

Determine the number of amastigotes per 100 macrophages by microscopic examination.

-

Calculate the IC₅₀ values based on the reduction in the number of intracellular amastigotes compared to untreated controls.

General workflow for in vitro antileishmanial assays.

In Vivo Efficacy in a Murine Model of Cutaneous Leishmaniasis

Animal models are essential for evaluating the in vivo efficacy of promising antiparasitic compounds.

Materials:

-

BALB/c mice.

-

Leishmania major or Leishmania amazonensis promastigotes.

-

This compound compounds formulated for in vivo administration (e.g., in a solution with DMSO and Tween 80).

-

Calipers for lesion measurement.

-

Equipment for parasite load quantification (e.g., qPCR).

Procedure:

-

Infect BALB/c mice in the footpad or the base of the tail with stationary-phase promastigotes.

-

Allow the lesions to develop to a measurable size.

-

Randomly assign mice to treatment groups: vehicle control, positive control (e.g., Amphotericin B), and different doses of the this compound compound.

-

Administer the treatment via the desired route (e.g., oral, intraperitoneal, or intralesional) for a specified duration (e.g., 21 days).

-

Monitor lesion size with calipers regularly throughout the experiment.

-

At the end of the experiment, euthanize the mice and collect the infected tissue (e.g., footpad, spleen, liver).

-

Determine the parasite load in the tissues using methods such as limiting dilution assay or quantitative PCR.

-

Evaluate the efficacy of the treatment by comparing the lesion size and parasite load in the treated groups to the control groups.

Workflow for in vivo efficacy testing.

Structure-Activity Relationship (SAR)

Preliminary SAR studies on nitroindazole derivatives suggest that the nature and position of substituents on the indazole ring significantly influence their antiparasitic activity. For instance, the introduction of a 3-chloro group in 6-nitro-1H-indazole derivatives has shown to be a key feature for their antileishmanial activity.[6] Further derivatization at the N1 position with various heterocyclic moieties, such as 1,2,3-triazoles, has been explored to modulate the physicochemical properties and biological activity of these compounds.[6] A comprehensive understanding of the SAR is crucial for the rational design of more potent and less toxic this compound-based drug candidates.

Conclusion and Future Directions

This compound compounds represent a valuable scaffold for the development of new antiparasitic agents. Their mechanism of action, centered on parasite-specific bioreductive activation, offers a promising avenue for selective toxicity. The quantitative data presented in this guide highlights their potential, particularly against Leishmania species. The detailed experimental protocols provided herein should serve as a practical resource for researchers to further investigate this class of compounds.

Future research should focus on:

-

Expanding the library of this compound derivatives to establish a more comprehensive SAR.

-

Conducting in vivo efficacy and toxicity studies on a wider range of promising compounds.

-

Further elucidating the specific parasitic nitroreductases involved in the activation of 6-nitroindazoles.

-

Investigating the potential for combination therapy with existing antiparasitic drugs to enhance efficacy and combat drug resistance.

By addressing these key areas, the scientific community can continue to unlock the full therapeutic potential of this compound compounds in the fight against parasitic diseases.

References

- 1. Activation of Benznidazole by Trypanosomal Type I Nitroreductases Results in Glyoxal Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of Bicyclic Nitro-drugs by a Novel Nitroreductase (NTR2) in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Trypanosoma cruzi Activity, Mutagenicity, Hepatocytotoxicity and Nitroreductase Enzyme Evaluation of 3-Nitrotriazole, 2-Nitroimidazole and Triazole Derivatives | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

The Anticancer Potential of 6-Nitroindazole Derivatives: A Technical Guide

The indazole scaffold is a prominent heterocyclic framework in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2][3] Among its various substituted forms, 6-nitroindazole derivatives have garnered significant attention as versatile intermediates and as bioactive molecules in their own right for cancer therapy.[4] Their utility ranges from serving as crucial precursors in the synthesis of approved drugs like the tyrosine kinase inhibitor Pazopanib to forming the basis of novel agents targeting various oncogenic pathways.

This technical guide provides an in-depth overview of the synthesis, mechanisms of action, and preclinical evidence supporting the anticancer potential of this compound derivatives, tailored for researchers and drug development professionals.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with the 6-nitro-1H-indazole core, which is then modified to generate a library of compounds. Key synthetic strategies include N-alkylation, reduction of the nitro group to an amine, and subsequent functionalization.

A common synthetic pathway involves:

-

N-Alkylation: The nitrogen atoms of the indazole ring are alkylated, often leading to a mixture of N1 and N2 isomers. For instance, methylation can be achieved using iodomethane (B122720) and potassium carbonate in DMF.[5]

-

Nitro Group Reduction: The 6-nitro group is a versatile handle for further derivatization. It is commonly reduced to a 6-amino group using methods like catalytic hydrogenation with palladium on carbon (Pd/C) or using iron metal in the presence of ammonium (B1175870) chloride.[5][6]

-

Amine Functionalization: The resulting 6-aminoindazole is then used as a key intermediate to introduce a wide variety of substituents, leading to derivatives with diverse pharmacological profiles.

Mechanisms of Anticancer Action

This compound derivatives and their downstream products exert their anticancer effects through multiple mechanisms, primarily by inhibiting key enzymes involved in cancer progression and cell cycle regulation.

Kinase Inhibition

The indazole scaffold is a core component of many kinase inhibitors used in oncology.[3][7] Notably, 3-Methyl-6-nitroindazole is a key intermediate in the synthesis of Pazopanib, a multi-target tyrosine kinase inhibitor used to treat renal cell carcinoma and soft tissue sarcoma. This highlights the structural importance of the this compound framework for designing potent kinase inhibitors.

Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 is an enzyme that plays a critical role in immune evasion by tumors.[5][6] It depletes tryptophan in the tumor microenvironment, suppressing the activity of tumor-infiltrating T-cells. Derivatives of 6-aminoindazole (synthesized from 6-nitroindazoles) have been specifically designed as IDO1 inhibitors. By blocking IDO1, these compounds can restore immune surveillance and enhance the body's ability to fight cancer cells.[5]

Cell Cycle Arrest

Certain this compound derivatives have demonstrated the ability to halt the cell division cycle. For example, the compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (derived from a 6-nitro precursor) was found to induce G2/M phase cell cycle arrest in human colorectal cancer (HCT116) cells, thereby preventing them from proliferating.[5]

Quantitative Data on Anticancer Activity

The antiproliferative effects of various this compound derivatives have been quantified against several cancer cell lines. The data is summarized below.

| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 11a, 11b | 6-Nitro-benzo[g]indazole | NCI-H460 (Lung Carcinoma) | 5 - 15 | [8] |

| 12a, 12b | 6-Nitro-benzo[g]indazole | NCI-H460 (Lung Carcinoma) | 5 - 15 | [8] |

| 36 | N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 (Colorectal Carcinoma) | 0.4 ± 0.3 | [5] |

| 29, 30 | N-Aromatic substituted 6-aminoindazoles | A549 (Lung Carcinoma) | 0.7 - 10 | [5] |

| 34, 36, 37 | N-Aromatic substituted 6-aminoindazoles | SNU-638 (Gastric Carcinoma) | 0.7 - 10 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of findings. Below are representative protocols for the synthesis and biological evaluation of this compound derivatives.

General Procedure for N-Methylation of this compound[6]

-

A mixture of a this compound derivative (1.0 equivalent) and excess potassium carbonate is prepared in dry dimethylformamide (DMF).

-

Iodomethane (2.0 equivalents) is added to the mixture.

-

The reaction is stirred at 60 °C for 4 hours.

-

Following the reaction, the mixture is quenched with water and extracted three times with ethyl acetate.

-

The combined organic layers are washed with water and brine, then concentrated.

-

The crude product is purified by silica (B1680970) gel column chromatography to separate the N1 and N2 isomers.

General Procedure for Nitro Group Reduction[6]

-

The N-alkylated this compound derivative is dissolved in a suitable solvent (e.g., methanol (B129727) or THF).

-

A catalytic amount of 10% Palladium on Carbon (Pd/C) is added.

-

The mixture is stirred under a hydrogen gas atmosphere until the reaction is complete (monitored by TLC).

-

The catalyst is removed by filtration through Celite.

-

The filtrate is concentrated under reduced pressure to yield the corresponding 6-aminoindazole derivative.

Antiproliferative Activity Assay (MTT Assay)

-

Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Cells are treated with serial dilutions of the test compounds (e.g., this compound derivatives) for a specified period (e.g., 48 or 72 hours).

-

After incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Plates are incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined by plotting cell viability against compound concentration.

Western Blotting for IDO1 Expression[6]

-

HCT116 cells are treated with the test compounds (e.g., 10 µM) for 24 hours.

-

Cells are harvested and lysed to extract total proteins.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for IDO1. A primary antibody for a housekeeping protein (e.g., β-actin) is used as a loading control.

-

The membrane is washed and incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions